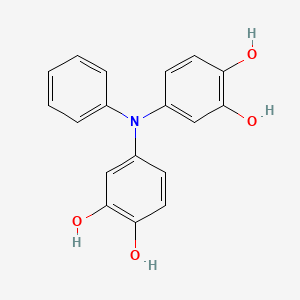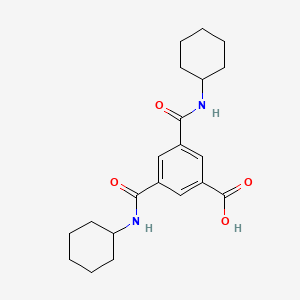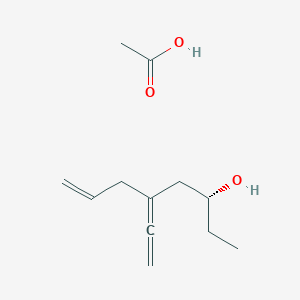![molecular formula C17H35N3O B14218167 N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine CAS No. 627527-57-5](/img/structure/B14218167.png)
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctyl group and a morpholin-4-ylpropyl group attached to an ethane-1,2-diamine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 3-(morpholin-4-yl)propylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound on a commercial scale.
化学反応の分析
Types of Reactions
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
科学的研究の応用
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of its functional groups on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used.
類似化合物との比較
Similar Compounds
N~1~-Cyclooctyl-N~2~-[3-(piperidin-4-yl)propyl]ethane-1,2-diamine: This compound is similar in structure but contains a piperidin-4-yl group instead of a morpholin-4-yl group.
N~1~-Cyclooctyl-N~2~-[3-(pyrrolidin-4-yl)propyl]ethane-1,2-diamine: This compound features a pyrrolidin-4-yl group, offering different chemical properties and reactivity.
Uniqueness
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is unique due to the presence of the morpholin-4-yl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
特性
CAS番号 |
627527-57-5 |
|---|---|
分子式 |
C17H35N3O |
分子量 |
297.5 g/mol |
IUPAC名 |
N'-cyclooctyl-N-(3-morpholin-4-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H35N3O/c1-2-4-7-17(8-5-3-1)19-11-10-18-9-6-12-20-13-15-21-16-14-20/h17-19H,1-16H2 |
InChIキー |
JWYHAVDHVZSBJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NCCNCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)

![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

